molecular formula C18H24N2O3 B2451123 1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone CAS No. 478079-92-4

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone

Cat. No.: B2451123
CAS No.: 478079-92-4
M. Wt: 316.401
InChI Key: YERHCMPYBVWDSW-UHFFFAOYSA-N
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Description

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a benzoyloxy group attached to an imino group, which is further connected to a tetramethylpiperidino ring and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoyl chloride to form the benzoyloxy derivative. This intermediate is then reacted with an appropriate reagent to introduce the imino group, followed by the addition of an ethanone moiety under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imino group to an amine.

    Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the benzoyloxy group.

Scientific Research Applications

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone is widely used in scientific research due to its versatility:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A related compound with similar structural features but different functional groups.

    4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4B-TEMPO): Another similar compound used as an electrocatalyst.

Uniqueness

1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13(21)20-17(2,3)11-15(12-18(20,4)5)19-23-16(22)14-9-7-6-8-10-14/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHCMPYBVWDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=NOC(=O)C2=CC=CC=C2)CC1(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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